2-chlorododecanoic Acid
Description
Contextual Significance and Historical Perspectives of Alpha-Chlorinated Fatty Acids in Chemical Synthesis and Biological Studies
Alpha-chlorinated fatty acids (α-ClFAs) represent a class of halogenated lipids that have garnered increasing attention in both chemical and biological research. Historically, the synthesis of these compounds was primarily of interest for creating intermediates in organic chemistry. google.com Methods have been developed to chlorinate fatty acids at the alpha position, utilizing reagents like gaseous chlorine with a strong proton acid catalyst or trichloroisocyanuric acid (TCCA) under solvent-free conditions. google.comacs.orgresearchgate.net These synthetic routes provided pathways to produce α-hydroxy fatty acids, which are valuable fine chemicals. acs.orgresearchgate.net
The biological significance of α-ClFAs came into focus with the discovery of their endogenous formation in mammals during inflammatory processes. researchgate.net Specifically, myeloperoxidase (MPO), an enzyme present in neutrophils, produces hypochlorous acid (HOCl) which can react with plasmalogens, a type of phospholipid found in cell membranes. nih.govnih.gov This reaction generates α-chloro fatty aldehydes, which are subsequently oxidized to α-ClFAs. nih.govnih.govnih.gov This discovery shifted the perspective on α-ClFAs from being solely synthetic intermediates to being recognized as biologically active molecules with potential roles in pathophysiology. researchgate.net Early biological studies began to uncover the pro-inflammatory effects of these compounds, laying the groundwork for more detailed investigations into their specific roles in various diseases. researchgate.net
Interdisciplinary Relevance of 2-Chlorododecanoic Acid in Contemporary Scientific Inquiry
The study of this compound, a specific α-ClFA, has become a focal point of interdisciplinary scientific investigation, bridging chemistry, biology, and medicine. Its relevance stems from its identification in various pathological conditions and its diverse biological activities.
In the field of biochemistry and cell biology , research has demonstrated that this compound and its longer-chain analog, 2-chlorohexadecanoic acid (2-ClHA), are not merely byproducts of inflammation but are active signaling molecules. researchgate.netszabo-scandic.commdpi.com For instance, 2-ClHA has been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, in human coronary artery endothelial cells. nih.govshu.edu It can also interfere with protein palmitoylation, induce stress in the endoplasmic reticulum, and disrupt mitochondrial function. szabo-scandic.com Studies using alkyne analogs of 2-ClHA have helped to identify its subcellular localization and protein targets, revealing its interaction with crucial cellular components like Weibel-Palade bodies in endothelial cells. researchgate.net
From a medical and pathological perspective, elevated levels of 2-ClFAs, including 2-chloropalmitic acid and 2-chlorostearic acid, have been associated with the severity and mortality of sepsis-associated acute respiratory distress syndrome (ARDS) in humans. slu.edujci.org This suggests their potential as biomarkers for inflammatory diseases. researchgate.net Furthermore, research indicates that this compound can cross the blood-brain barrier and induce dysfunction in brain microvascular endothelial cells, highlighting its potential role in neuroinflammatory conditions. szabo-scandic.commedunigraz.at The compound's ability to activate RhoA, a key regulator of endothelial barrier function, further underscores its importance in vascular biology and disease. acs.orgresearchgate.net
In synthetic and analytical chemistry , the synthesis of specific isomers and analogs of this compound, such as 12,12-[2H]2-1this compound, is crucial for metabolic studies. uq.edu.au These labeled compounds allow researchers to trace the metabolic fate of the fatty acid and understand how it is processed by enzymes like cytochrome P450. uq.edu.au The development of sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has been essential for quantifying these chlorinated lipids in biological samples and elucidating their roles in disease. nih.gov
Overview of Current Research Trajectories and Gaps in the Field
Current research on this compound and other α-ClFAs is progressing along several key trajectories. A major focus is on elucidating the precise molecular mechanisms by which these lipids exert their biological effects. This includes identifying the full spectrum of protein targets they modify and understanding the downstream consequences of these modifications on cellular signaling pathways. researchgate.netslu.edu The use of advanced proteomics and metabolomics approaches is central to this effort. slu.edu
Another significant area of investigation is the role of α-ClFAs in the pathogenesis of specific inflammatory diseases. While associations have been established with conditions like sepsis and atherosclerosis, further research is needed to confirm a causal role and to explore their involvement in other inflammatory and neurodegenerative disorders. slu.edujci.orgacs.org
There is also a growing interest in the metabolic pathways of α-ClFAs. Studies have shown that they can undergo ω-oxidation and subsequent β-oxidation, but a complete understanding of their catabolism and clearance from the body is still lacking. nih.gov Identifying the enzymes and transporters involved in these processes is a key research goal.
Despite the progress, several gaps in our knowledge remain. The full range of biological activities of this compound and other α-ClFAs is yet to be determined. While pro-inflammatory effects are well-documented, their potential roles in other physiological or pathological processes are less understood. Furthermore, most of the detailed mechanistic work has been conducted on the 16-carbon analog, 2-chlorohexadecanoic acid. More research is needed to understand if and how the biological activities of this compound differ.
Finally, the potential for therapeutic intervention remains largely unexplored. A deeper understanding of the synthesis, signaling, and metabolism of this compound could open up new avenues for the development of drugs that target the pathways affected by these lipids, potentially offering new treatments for inflammatory diseases.
Structure
3D Structure
Properties
CAS No. |
35300-93-7 |
|---|---|
Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
2-chlorododecanoic acid |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3,(H,14,15) |
InChI Key |
VMDJHUIQKPMKOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chlorododecanoic Acid and Its Analogues
Direct Halogenation Approaches for Alpha-Chlorinated Carboxylic Acids
Direct methods involve the substitution of a hydrogen atom at the alpha-position (C-2) of dodecanoic acid with a chlorine atom. The primary challenge in these approaches is achieving high regioselectivity to avoid chlorination at other positions along the aliphatic chain.
Hell-Volhard-Zelinsky (HVZ) Reaction and Its Adaptations for Dodecanoic Acid Chlorination
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids that possess an alpha-hydrogen. doubtnut.com The reaction is typically carried out by treating the carboxylic acid with chlorine or bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃). alfa-chemistry.comnrochemistry.com
The mechanism involves the initial conversion of the carboxylic acid into an acyl halide by the phosphorus trihalide. byjus.comwikipedia.org This acyl halide intermediate readily tautomerizes to its enol form. The enol tautomer then reacts with the halogen (Cl₂) to selectively install a chlorine atom at the alpha-position. wikipedia.org The resulting α-chloro acyl chloride can then be hydrolyzed during aqueous workup to yield the final 2-chlorododecanoic acid product. wikipedia.org While the traditional HVZ reaction is effective, it often requires harsh conditions, including high temperatures and extended reaction times. alfa-chemistry.combyjus.com Adaptations for specific fatty acids may involve using alternative reagents to facilitate the formation of the reactive acyl halide intermediate under milder conditions. For instance, processes using propionic anhydride (B1165640) have been developed for the chlorination of propionic acid to minimize the formation of byproducts associated with free-radical pathways. google.com
Table 1: Overview of the Hell-Volhard-Zelinsky (HVZ) Reaction for α-Chlorination
| Parameter | Description |
|---|---|
| Substrate | Carboxylic acid with at least one α-hydrogen (e.g., Dodecanoic Acid) |
| Reagents | Halogen (Cl₂), Catalyst (Red Phosphorus, PCl₃) |
| Key Intermediate | Acyl Halide / Enol Tautomer |
| Product | α-Halogenated Carboxylic Acid (e.g., this compound) |
| Conditions | Typically high temperatures (>373 K) and long reaction times. alfa-chemistry.combyjus.com |
Radical Chlorination Techniques and Regioselectivity Considerations
Direct chlorination of dodecanoic acid can also be attempted using free-radical pathways, typically initiated by ultraviolet (UV) light. docbrown.info This method involves the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals, which then abstract hydrogen atoms from the fatty acid chain to form a carbon-centered radical. docbrown.infostackexchange.com
However, this technique suffers from poor regioselectivity, especially for long-chain fatty acids. stackexchange.com The chlorine radical is extremely reactive and unselective. youtube.com Furthermore, it acts as an electrophilic radical, preferentially abstracting hydrogens from the most electron-rich positions. stackexchange.com In a carboxylic acid like dodecanoic acid, the electron-withdrawing nature of the carboxyl group deactivates the α-hydrogens, making them electron-poor. Consequently, the chlorine radical is more likely to abstract hydrogens from other positions along the alkyl chain (β, γ, etc.), leading to a complex mixture of chlorinated isomers rather than selectively forming this compound. stackexchange.com The general reactivity order for radical abstraction from C-H bonds is tertiary > secondary > primary, due to the stability of the resulting carbon radical, which further complicates selective α-chlorination in a long-chain saturated acid containing numerous secondary hydrogens. libretexts.org Therefore, direct radical chlorination is generally considered an unsuitable method for the specific synthesis of this compound. stackexchange.com
Table 2: Relative Reactivity of C-H Bonds in Radical Chlorination
| C-H Bond Type | Relative Reactivity | Reason for Selectivity |
|---|---|---|
| Primary (1°) | 1 | Lowest stability of the resulting primary radical. |
| Secondary (2°) | ~3.5 - 4.5 | Greater stability of the secondary radical compared to the primary. libretexts.orgmasterorganicchemistry.com |
| Tertiary (3°) | ~5 - 5.5 | Highest stability of the resulting tertiary radical. libretexts.org |
Emerging Green Chemistry Routes for this compound Synthesis
Recent research has focused on developing more environmentally benign methods for α-chlorination. One promising approach utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent. acs.orgresearchgate.net TCCA is an inexpensive, safe, and atom-economic reagent that can efficiently α-chlorinate long-chain fatty acids under solvent-free conditions. acs.org
In this method, the fatty acid is melted and treated with a slight excess of TCCA. The reaction proceeds to completion, yielding the α-chloro fatty acid with minimal formation of dichlorinated byproducts. acs.org A significant advantage of this process is the nature of the byproduct, cyanuric acid, which is highly insoluble in many organic solvents and can be easily removed by simple filtration. acs.orgresearchgate.net Furthermore, the cyanuric acid can be chemically recycled back into TCCA, adhering to green chemistry principles. acs.org This methodology has been successfully applied to fatty acids such as stearic, palmitic, and myristic acid, indicating its high potential for the synthesis of this compound. acs.org
Table 3: α-Chlorination of Fatty Acids using TCCA under Solvent-Free Conditions
| Fatty Acid | Conversion (%) | Purity of α-Chloro Acid (%) |
|---|---|---|
| Myristic Acid | 100 | 91.7 |
| Palmitic Acid | 100 | 89.0 |
Data derived from a study on efficient and green α-chlorination procedures. researchgate.net
Indirect Synthetic Pathways Involving Precursors
Indirect methods offer greater control over the final product's structure, particularly its stereochemistry. These routes involve synthesizing a precursor molecule that is later converted into this compound.
Stereoselective Synthesis of Enantiopure this compound Isomers
The production of enantiomerically pure this compound is crucial for applications where chirality is important. A well-established method for synthesizing chiral (S)-2-chloroalkanoic acids starts from naturally abundant and enantiopure (S)-2-amino acids. orgsyn.orgwikipedia.org
Table 4: Enantiomeric Purity of (S)-2-Chloroalkanoic Acids from (S)-2-Amino Acids via Diazotization
| Starting Amino Acid | Resulting 2-Chloroalkanoic Acid | Enantiomeric Excess (ee) (%) |
|---|---|---|
| (S)-Alanine | (S)-2-Chloropropanoic acid | 95.6 |
| (S)-Valine | (S)-2-Chloro-3-methylbutanoic acid | 97.0 |
| (S)-Leucine | (S)-2-Chloro-4-methylpentanoic acid | 98.6 |
| (S)-Phenylalanine | (S)-2-Chloro-3-phenylpropanoic acid | 99.4 |
Data represents minimum enantiomeric yields observed in various experiments. orgsyn.org
Homologation and Chain Elongation Strategies from Shorter Chlorinated Fatty Acids
Indirect synthesis can also involve building the dodecanoic acid carbon skeleton from smaller, pre-chlorinated building blocks. Homologation refers to methods that lengthen a carbon chain, typically by one carbon at a time. For instance, the Matteson homologation reaction, which utilizes α-chloro boronic esters, provides a pathway to stereoselectively introduce an α-chloro-substituted carbon, which can then be further elaborated and oxidized to the carboxylic acid. acs.org
More general chain elongation strategies can be employed starting from a shorter-chain α-chloro fatty acid derivative. The precursor could be converted into a suitable electrophile (e.g., an α-chloro aldehyde or α-chloro alkyl halide) or a nucleophile. Standard carbon-carbon bond-forming reactions, such as those involving Grignard reagents, organocuprates, or acetylide anions, can then be used to append the remaining carbon atoms to the chain. youtube.com A final oxidation or hydrolysis step would then be required to reveal the carboxylic acid functionality, completing the synthesis of this compound. These multi-step sequences offer flexibility but require careful planning of protecting groups and functional group interconversions.
Derivatization from Unsaturated Fatty Acids or Epoxides
The synthesis of this compound and its analogs can be approached through the functionalization of precursors such as unsaturated fatty acids or epoxides, offering alternative routes to direct chlorination of the saturated parent acid.
From Unsaturated Fatty Acids: A primary unsaturated precursor for this compound is dodecenoic acid. The direct addition of chlorine-containing reagents across the carbon-carbon double bond is a potential synthetic strategy. For instance, the reaction of an unsaturated fatty acid with a chlorinating agent can lead to the formation of the corresponding chloro-derivative. However, when working with fatty acids containing two or more unsaturated bonds, side reactions originating at these bonds can occur, potentially complicating the synthesis and reducing the yield of the desired product. google.com The classic Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-halogenation of a carboxylic acid using reagents like phosphorus trichloride and chlorine, remains a more common and direct method for preparing α-chloro acids from their saturated counterparts. alfa-chemistry.comnrochemistry.combyjus.comchemistnotes.com
From Epoxides: An alternative pathway involves the use of an epoxide intermediate. This two-step process begins with the epoxidation of an unsaturated fatty acid, such as dodecenoic acid, using a peroxyacid (e.g., m-CPBA). transformationtutoring.com This reaction converts the double bond into an epoxide ring. transformationtutoring.com The subsequent step is the ring-opening of the epoxide. Under acidic conditions, a nucleophile can attack one of the carbons of the epoxide ring. transformationtutoring.com For the synthesis of a 2-chloro fatty acid, the corresponding 2,3-epoxy fatty acid would be treated with a source of chloride ions, such as hydrochloric acid (HCl). The acid catalyzes the opening of the ring, and the chloride ion acts as the nucleophile, attacking at the C2 or C3 position. This reaction typically results in a halohydrin, with a hydroxyl group and a chlorine atom on adjacent carbons. transformationtutoring.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound is critical for maximizing yield, ensuring product purity, and improving the economic and environmental profile of the process. This involves careful control over various reaction parameters and the implementation of modern synthetic strategies. Advanced approaches, including data-driven methods like Bayesian optimization and the use of graph neural networks trained on large reaction datasets, are emerging as powerful tools to more rapidly identify optimal reaction conditions than traditional experimental approaches. nih.govbeilstein-journals.org
Solvent Effects, Catalyst Selection, and Temperature Control in Chlorination Reactions
The efficiency of chlorination reactions, such as the Hell-Volhard-Zelinsky (HVZ) reaction, is highly dependent on the interplay of solvents, catalysts, and temperature.
Solvent Effects: Traditionally, many chlorination reactions have been performed in chlorinated solvents like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). acsgcipr.org However, due to environmental and safety concerns, a shift towards more benign alternatives is preferred. The choice of solvent can influence the solubility of reagents and intermediates, reaction kinetics, and the product profile. For instance, ionic liquids have been proposed as effective media for certain chlorination reactions. acsgcipr.org It is also crucial to consider potential incompatibilities; oxidizing chlorinating agents can react violently with certain organic solvents like DMSO, and an explosion has been reported from an unexpected reaction between phosphorus oxychloride and acetone. acsgcipr.org
Catalyst Selection: In the context of the HVZ reaction for producing this compound, a phosphorus trihalide, such as phosphorus trichloride (PCl₃), is typically used as a catalyst. alfa-chemistry.combyjus.com The catalyst's role is to convert the carboxylic acid into an acyl halide intermediate, which more readily undergoes α-halogenation. wikipedia.org For other related chemical processes, a wide range of catalysts are employed. Lewis acids like aluminum chloride (AlCl₃) and tin(II) chloride (SnCl₂) are used in various biomass conversion reactions. mdpi.com In industrial settings, solid catalysts such as zirconia (ZrO₂) or titania (TiO₂) are often favored as they can be more easily separated from the reaction mixture and potentially reused, contributing to a more sustainable process. google.comnih.gov The development of catalyst support systems is also crucial, as the interaction between the active metal and the support material can significantly influence catalytic activity. rsc.org
Temperature Control: Temperature is a critical parameter in chlorination reactions, which are often highly exothermic. cetjournal.it Inadequate temperature control can lead to a decrease in selectivity, the formation of unwanted byproducts, and potential thermal runaway events, posing a significant safety risk. cetjournal.it The HVZ reaction, for example, often requires stringent conditions, including temperatures exceeding 373 K (100 °C) and extended reaction times to proceed effectively. alfa-chemistry.combyjus.com Precise temperature control is therefore essential to maintain the desired reaction rate while preventing degradation of the product and ensuring operational safety. cetjournal.it
Process Intensification Strategies and Sustainable Methodologies
Process intensification aims to develop substantially smaller, cleaner, and more energy-efficient technologies compared to traditional batch processing. aiche.org These strategies are integral to creating sustainable and economically viable methods for synthesizing chemicals like this compound.
Process Intensification: A key strategy in process intensification is the transition from conventional batch reactors to continuous flow systems or microreactors. cetjournal.itrsc.org Continuous reactors offer superior heat and mass transfer, which is particularly advantageous for managing highly exothermic reactions like chlorination. cetjournal.it This improved control allows for safer operation, potentially higher yields, and greater consistency. cetjournal.it Other process intensification techniques include the integration of reaction and separation steps into a single unit (multifunctional reactors) and the use of alternative energy sources like ultrasound or microwaves to enhance reaction rates. aiche.org By reducing reactor volumes and solvent quantities, these methods can lead to intrinsically safer and more environmentally friendly processes. cetjournal.it
Sustainable Methodologies: The principles of green chemistry are increasingly guiding the development of synthetic routes. For the production of this compound, this involves several considerations. Chlorine chemistry itself can be part of a sustainable cycle, as chlorine is produced from abundant sodium chloride, and the primary byproduct of many chlorination reactions, hydrogen chloride, can be utilized commercially or neutralized back to NaCl. nih.govresearchgate.net Key areas for improving sustainability include:
Catalyst Optimization: Reducing the loading of precious metal catalysts or replacing them with more abundant and less toxic alternatives. nih.gov
Solvent Reduction: Minimizing the use of volatile and hazardous organic solvents, which can account for a significant portion of the waste generated in a chemical process. cetjournal.itnih.gov
Waste Minimization: Designing synthetic routes that are more atom-economical and generate fewer byproducts. nih.gov
Biocatalysis: Exploring the use of enzymes as catalysts, which operate under mild conditions and can offer high selectivity, representing a key area of white biotechnology. rsc.org
Scale-Up Considerations for Industrial Production of this compound
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces significant challenges that must be carefully managed to ensure safety, efficiency, and product quality. ascendiacdmo.commt.com
Key considerations for scale-up include:
Thermal Management: The exothermic nature of chlorination reactions requires robust cooling systems in large-scale reactors to dissipate heat effectively and prevent runaway reactions. What is manageable in a small flask can become a major safety hazard in a multi-ton reactor. cetjournal.ittudublin.ie
Mass Transfer and Mixing: Achieving homogeneous mixing of reactants is more difficult in large vessels. Inadequate agitation can lead to localized "hot spots," reduced reaction rates, and lower product quality. The design of the reactor and the agitation system are critical parameters. tudublin.ie
Process Control and Safety: Industrial-scale production necessitates sophisticated process control systems to monitor and regulate critical parameters like temperature, pressure, and reagent addition rates in real-time. Handling large quantities of corrosive and hazardous materials, such as PCl₃ or SOCl₂, requires stringent safety protocols and specialized equipment. mt.comtudublin.ie
Downstream Processing: The isolation and purification of the final product must be adapted for large volumes. This includes selecting appropriate methods for filtration, distillation, and crystallization that are efficient and economically viable at an industrial scale. tudublin.ie
Regulatory Compliance: The manufacturing process must adhere to strict regulatory standards, especially if the product is intended for use in applications like pharmaceuticals or other regulated industries. This involves process validation and thorough documentation to ensure consistent product quality. ascendiacdmo.comnih.gov
The following table summarizes key parameters and their implications during the scale-up process:
| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Challenge |
| Heat Transfer | Heat dissipates easily from small glassware. | Surface-area-to-volume ratio decreases, requiring efficient reactor cooling jackets and potentially internal cooling coils to prevent thermal runaway. cetjournal.it |
| Reagent Addition | Manual addition via pipette or dropping funnel. | Automated, controlled dosing systems are required to manage reaction rate and exotherms. Requires careful engineering to avoid blockages and ensure reliability. |
| Mixing | Magnetic stir bar provides adequate agitation. | Mechanical overhead stirrers with optimized impeller design are necessary to ensure homogeneity and prevent localized concentration gradients. tudublin.ie |
| Safety | Performed in a fume hood. | Requires a comprehensive process safety management plan, including pressure relief systems, emergency shutdown procedures, and extensive personnel training. mt.com |
| Purification | Small-scale chromatography or crystallization. | Requires large-scale, cost-effective methods like industrial distillation columns, large centrifuges for filtration, or crystallizers. tudublin.ie |
Chemical Reactivity and Transformation Mechanisms of 2 Chlorododecanoic Acid
Nucleophilic Substitution Reactions at the Alpha-Carbon of 2-Chlorododecanoic Acid
The carbon atom bonded to the chlorine (the α-carbon) is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This class of reactions is fundamental to the synthesis of a diverse range of α-substituted dodecanoic acid derivatives.
Formation of Alpha-Substituted Carboxylic Acids (e.g., Hydroxy, Amino, Thiol Derivatives)
Nucleophilic substitution provides a direct pathway to introduce various functional groups at the α-position.
Hydroxy Derivatives: The treatment of α-chloro fatty acids with a strong base, such as potassium hydroxide (B78521) (KOH) in an aqueous solution, results in the formation of α-hydroxy fatty acids. For instance, refluxing this compound with aqueous KOH leads to the synthesis of 2-hydroxydodecanoic acid through the substitution of the chlorine atom by a hydroxyl group.
Amino Derivatives: Amines can act as nucleophiles to displace the α-chlorine. The reaction of this compound with trimethylamine (B31210) has been studied, leading to the formation of a C-substituted betaine, an amphoteric surfactant. acs.orgacs.org This reaction proceeds via a nucleophilic substitution where the nitrogen atom of the amine attacks the α-carbon. Similarly, other primary or secondary amines can be used to synthesize various N-substituted α-amino acids. The synthesis of α-amino acids can also be achieved by reacting α-halo acids with ammonia (B1221849), typically in an SN2 fashion. cas.cn
Thiol Derivatives: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles due to the high polarizability of sulfur. masterorganicchemistry.com They readily participate in SN2 reactions with alkyl halides. masterorganicchemistry.com By analogy, the reaction of this compound with a thiol or a thiolate, such as sodium hydrosulfide (B80085) (NaSH), would yield 2-mercaptododecanoic acid.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Potassium Hydroxide (KOH) | 2-Hydroxydodecanoic Acid |
| Amine | Trimethylamine (N(CH₃)₃) | N,N,N-trimethyl-dodecan-2-aminium-1-carboxylate |
| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 2-Mercaptododecanoic Acid |
Stereo-inversion and Retention in SN1/SN2 Pathways at the Chiral Center
The α-carbon of this compound is a chiral center, meaning that nucleophilic substitution reactions can have significant stereochemical outcomes. The specific pathway, either bimolecular (SN2) or unimolecular (SN1), determines whether the original stereochemistry is inverted or racemized.
SN2 Pathway: The reaction of this compound, a secondary alkyl halide, with good nucleophiles (e.g., OH⁻, RS⁻, amines) predominantly follows an SN2 mechanism. acs.orglibretexts.org This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). uva.es This "backside attack" forces an inversion of the stereochemical configuration at the chiral center, an effect known as Walden inversion. uva.esnih.gov For example, if the starting material is (R)-2-chlorododecanoic acid, the SN2 reaction will yield the (S)-α-substituted product. Kinetic studies of the reaction between α-chlorododecyl carboxylate and trimethylamine support a bimolecular (SN2) mechanism. acs.org
SN1 Pathway: An SN1 reaction is less common for this substrate under typical conditions but could be favored by using polar protic solvents and poor, non-basic nucleophiles. vanderbilt.edu This two-step mechanism involves the initial, slow departure of the leaving group to form a planar carbocation intermediate. libretexts.org The nucleophile can then attack this intermediate from either face with roughly equal probability, leading to a mixture of both enantiomers (a racemic mixture), resulting in a loss of stereochemical information. vanderbilt.edu
Carboxylic Acid Functional Group Transformations
The carboxylic acid group (-COOH) of this compound can undergo a variety of transformations common to this functional class, such as esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions of this compound
These reactions involve the conversion of the carboxylic acid into esters and amides, which are important derivatives in various applications.
Esterification: The conversion of this compound to its corresponding ester (e.g., methyl 2-chlorododecanoate) can be achieved through several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.govorgsyn.org Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). orgsyn.org This acyl chloride then readily reacts with an alcohol to form the ester with high yield. orgsyn.org
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often difficult and requires high temperatures. libretexts.org A more practical approach is the activation of the carboxylic acid. Similar to esterification, converting this compound to 2-chlorododecanoyl chloride using SOCl₂ provides a highly reactive intermediate. wikipedia.org This acyl chloride reacts readily with ammonia or a primary/secondary amine to yield the corresponding primary, secondary, or tertiary amide, such as 2-chlorododecanamide. wikipedia.orgchemeurope.com Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. prepchem.com
| Reaction | Reagents | Product Type |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') |
| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'R''NH) | Amide (R-CONR'R'') |
| Amidation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., EDC) | Amide (R-CONR'R'') |
Elimination Reactions Leading to Unsaturated Fatty Acids
When this compound is treated with a strong, non-nucleophilic base, it can undergo an elimination reaction (dehydrohalogenation) to form an unsaturated fatty acid. This reaction involves the removal of the chlorine atom from the α-carbon and a proton from the adjacent β-carbon.
A patented method describes the synthesis of 2-dodecenoic acid from this compound. The reaction is carried out by heating this compound with an excess of potassium hydroxide (KOH) in a suitable solvent, such as ethylene (B1197577) glycol dimethyl ether, under the catalysis of potassium iodide (KI). This process yields the α,β-unsaturated fatty acid, 2-dodecenoic acid, with reported yields around 52%. The mechanism is typically an E2 (elimination, bimolecular) process, where the base abstracts the β-proton simultaneously as the C=C double bond forms and the chloride ion is ejected.
| Reaction | Reagents | Product | Reported Yield |
| Dehydrohalogenation | Potassium Hydroxide (KOH), Potassium Iodide (KI) | 2-Dodecenoic Acid | 52.0% |
Dehydrohalogenation Mechanisms and Regioselectivity (e.g., E1, E2)
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically resulting in the formation of an alkene. saskoer.capearson.comwikipedia.org For this compound, this involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons to form a dodecenoic acid isomer. This transformation can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). iitk.ac.inlibretexts.orgbyjus.com
The E2 mechanism is a single-step, or concerted, process where a strong base removes a proton from a β-carbon (the carbon adjacent to the one bearing the chlorine) at the same time the chlorine leaving group departs. pearson.comiitk.ac.in The reaction rate is dependent on the concentration of both the this compound and the base, exhibiting second-order kinetics. iitk.ac.inbyjus.com For the E2 reaction to occur, the β-hydrogen and the chlorine atom must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. pearson.com This stereochemical requirement is crucial for the efficient overlap of orbitals to form the new π-bond. E2 reactions are typically favored by strong, non-hindered bases like sodium ethoxide or potassium hydroxide in an alcohol solvent, as well as by polar aprotic solvents. iitk.ac.inwordpress.com
The E1 mechanism is a two-step process. iitk.ac.in The first and rate-determining step involves the spontaneous departure of the leaving group (chloride ion) to form a carbocation intermediate. iitk.ac.inlibretexts.org The second, faster step involves a weak base abstracting a proton from a β-carbon, leading to the formation of the double bond. iitk.ac.in The rate of an E1 reaction is dependent only on the concentration of the substrate (first-order kinetics) and is favored by polar protic solvents (like water or ethanol), which can stabilize the carbocation intermediate, and by weaker bases. iitk.ac.in
Regioselectivity in the dehydrohalogenation of this compound refers to which constitutional isomer of dodecenoic acid is preferentially formed. Two β-carbons are available for proton abstraction: C1 (the carboxyl carbon) and C3. However, abstraction from C1 is highly unlikely due to the nature of the carboxylic acid group. Therefore, the reaction will involve abstraction of a proton from C3. When an alkyl halide has different β-carbons from which a hydrogen can be removed, the outcome is often governed by Zaitsev's rule . iitk.ac.inwordpress.com This rule predicts that the major product will be the more substituted (and therefore more stable) alkene. iitk.ac.inwordpress.com In the case of this compound, dehydrohalogenation would lead to the formation of 2-dodecenoic acid.
However, the choice of base can alter this outcome. While small, strong bases favor the Zaitsev product, the use of a sterically bulky base, such as potassium tert-butoxide, can lead to the preferential formation of the Hofmann product—the less substituted alkene. youtube.com This occurs because the bulky base has difficulty accessing the more sterically hindered proton required for Zaitsev elimination and instead removes the more accessible, less hindered proton. youtube.com
| Factor | Favors E1 Mechanism | Favors E2 Mechanism |
|---|---|---|
| Base | Weak base (e.g., H₂O, ROH) iitk.ac.in | Strong, concentrated base (e.g., OH⁻, OR⁻) iitk.ac.inlibretexts.org |
| Solvent | Polar protic (e.g., ethanol, water) iitk.ac.in | Polar aprotic solvents are favorable iitk.ac.in |
| Substrate Structure | Favored by more substituted alkyl halides (tertiary > secondary) due to carbocation stability iitk.ac.in | Favored by more substituted alkyl halides (tertiary > secondary > primary) due to transition state stability iitk.ac.in |
| Kinetics | First-order rate law: Rate = k[Substrate] libretexts.org | Second-order rate law: Rate = k[Substrate][Base] byjus.com |
| Stereochemistry | No specific requirement | Requires anti-periplanar arrangement of H and leaving group pearson.com |
Oxidative and Reductive Transformations of the Carbon Skeleton
The carbon skeleton of this compound can undergo various metabolic transformations, primarily through oxidative pathways. In biological systems, chlorinated fatty acids are known substrates for enzymatic oxidation. Studies on the closely related 2-chlorohexadecanoic acid (2-ClHA) show that it can be catabolized through ω-oxidation followed by β-oxidation from the ω-end. science.gov This process begins with the hydroxylation of the terminal methyl group (the ω-carbon) by enzymes like those in the cytochrome P450 family. science.govresearchgate.net Subsequent oxidation steps convert the hydroxyl group to a carboxylic acid, creating a dicarboxylic acid, which can then be shortened via β-oxidation.
Specifically, cytochrome P450 enzymes, such as CYP4A1, are known to oxidize 12-halododecanoic acids. researchgate.net While this research focused on a different isomer, it highlights the capacity of these enzymes to metabolize halogenated fatty acids. The oxidation of 1this compound by CYP4A1 was found to be 3–4 times faster than its bromo- and iodo-analogues. It is plausible that this compound would also be a substrate for such enzymatic systems, likely undergoing hydroxylation at various positions along the carbon chain, including the ω- and (ω-1)-positions.
Reductive transformations of this compound are less commonly described in metabolic contexts but are chemically feasible. The carboxylic acid functional group is generally resistant to reduction but can be reduced to a primary alcohol (2-chlorododecanol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This is a standard transformation in organic synthesis. Another potential reductive pathway is reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom to yield dodecanoic acid.
| Transformation Type | Reactant | Key Reagents/Conditions | Primary Product |
|---|---|---|---|
| Dehydrohalogenation (E2) | This compound | Strong Base (e.g., KOH) wikipedia.org | 2-Dodecenoic Acid |
| Oxidation (ω-hydroxylation) | This compound | Cytochrome P450 Enzymes researchgate.net | 2-Chloro-12-hydroxydodecanoic acid |
| Reduction (Carboxylic Acid) | This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-Chlorododecanol |
| Reductive Dehalogenation | This compound | H₂/Catalyst (e.g., Pd/C) | Dodecanoic Acid |
Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Kinetics of this compound Transformations
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms and kinetics that are often difficult to probe experimentally. smu.eduopenaccessjournals.com For transformations of this compound, methods like Density Functional Theory (DFT) can be employed to model the electronic structure and energetics of reactants, transition states, and products. pitt.eduunirioja.es
To study the dehydrohalogenation of this compound, computational approaches can map the potential energy surface for both the E1 and E2 pathways. mdpi.com By calculating the activation energies for each path, researchers can predict which mechanism is more favorable under specific conditions (e.g., in the presence of different bases or solvents). pitt.edu The transition state for the concerted E2 reaction can be located and its geometry optimized to confirm the anti-periplanar requirement. For the E1 mechanism, the stability of the intermediate carbocation can be calculated, providing insight into the reaction rate. masterorganicchemistry.com
Similarly, computational modeling can elucidate the mechanisms of oxidative transformations by cytochrome P450. These studies can model the docking of this compound into the enzyme's active site and calculate the energy barriers for hydrogen abstraction from different carbons, explaining the observed regioselectivity of hydroxylation. researchgate.net
Kinetic studies also benefit from computational analysis. nih.govnih.gov Transition State Theory (TST) can be used in conjunction with calculated activation energies to estimate reaction rate constants. Furthermore, Ab Initio Molecular Dynamics (AIMD) simulations can model the reaction in the presence of explicit solvent molecules, providing a more realistic picture of the reaction dynamics and the role of the solvent in stabilizing intermediates and transition states. pitt.edu These computational methods allow for a molecular-level understanding of the factors controlling the reactivity and transformation pathways of this compound. smu.edumdpi.com
Applications and Derivatization of 2 Chlorododecanoic Acid in Materials Science and Industrial Chemistry
Role as a Precursor in Polymer Chemistry and Advanced Material Synthesis
The bifunctional nature of 2-chlorododecanoic acid derivatives makes them valuable building blocks in the synthesis of advanced polymers. By transforming the chloro group into other functional groups like hydroxyl or amino moieties, monomers can be created that impart specific properties such as biodegradability and modified mechanical characteristics to the resulting polymers.
Synthesis of Specialty Polyesters and Polyamides from this compound Derivatives
Specialty polyesters and polyamides can be synthesized using derivatives of this compound. The synthesis process typically involves a two-step approach: first, the conversion of this compound into a suitable monomer, followed by a polycondensation reaction.
Polyesters: For polyester (B1180765) synthesis, this compound is first converted to 2-hydroxydodecanoic acid. This hydroxy acid can then undergo self-polycondensation or be co-polymerized with other hydroxy acids or with diols and dicarboxylic acids. The presence of the C10 alkyl side chain influences the polymer's thermal and mechanical properties, often leading to a lower glass transition temperature and increased flexibility compared to polyesters derived from shorter-chain hydroxy acids. These functional polyesters have applications in fields like controlled drug delivery. researchgate.net
Polyamides: Similarly, for polyamide synthesis, this compound is converted into 2-aminododecanoic acid. This amino acid monomer can then be polymerized to form a polyamide. The long alkyl side chain introduced by the dodecanoic acid backbone disrupts the intermolecular hydrogen bonding that is characteristic of polyamides like nylon, resulting in a polymer with potentially higher solubility and different mechanical properties.
The general schemes for these polymerizations are as follows:
n(HO-(CH(C10H21))-COOH) → [-O-(CH(C10H21))-CO-]n + nH2O
n(H2N-(CH(C10H21))-COOH) → [-NH-(CH(C10H21))-CO-]n + nH2O
Incorporation into Bio-based and Biodegradable Polymers with Tailored Properties
There is growing interest in developing polymers from renewable resources that are also biodegradable. westminster.ac.uknih.gov Derivatives of this compound can be incorporated into bio-based polyesters, such as those derived from lactic acid (polylactic acid, PLA) or polyhydroxyalkanoates (PHAs), to tailor their properties. westminster.ac.uknih.govmdpi.com
When 2-hydroxydodecanoic acid is used as a co-monomer in the synthesis of PLA, it introduces a long alkyl side chain into the polymer backbone. This modification can:
Increase Hydrophobicity: Enhancing the polymer's resistance to moisture.
Act as an Internal Plasticizer: Increasing flexibility and lowering the glass transition temperature.
Modify the Degradation Rate: The presence of the bulky side chain can alter the accessibility of the ester linkages to hydrolytic cleavage, thereby tuning the biodegradation profile. nih.gov
Biodegradable polymers are designed to be broken down by the enzymatic activity of living organisms. nih.govmdpi.com The inclusion of monomers derived from fatty acids can influence these degradation pathways.
| Polymer Type | Derivative Monomer | Potential Property Modification |
| Polylactic Acid (PLA) | 2-Hydroxydodecanoic Acid | Increased flexibility, altered degradation rate, increased hydrophobicity |
| Polyhydroxyalkanoates (PHAs) | 2-Hydroxydodecanoic Acid | Modified crystallinity, tailored mechanical properties |
| Specialty Polyamides | 2-Aminododecanoic Acid | Improved solubility, reduced melting point |
Utilization in Surfactant and Emulsifier Formulations
Surfactants, or surface-active agents, are amphiphilic molecules that reduce surface tension and are essential components in detergents, emulsifiers, and foaming agents. researchgate.netcutm.ac.in this compound serves as a starting material for the synthesis of various classes of surfactants due to its distinct hydrophobic tail (the C11 alkyl chain) and a reactive head group (the carboxylic acid). malayajournal.org
Synthesis of Anionic, Cationic, and Non-ionic Surfactants from this compound
The carboxylic acid group of this compound can be readily modified to produce a range of surfactant types.
Anionic Surfactants: These are the most straightforward to synthesize. Simple neutralization of this compound with an alkali, such as sodium hydroxide (B78521), yields the corresponding sodium 2-chlorododecanoate salt. This molecule possesses a negatively charged carboxylate head group, making it an effective anionic surfactant. researchgate.netresearchgate.net
Reaction: C11H22(Cl)COOH + NaOH → C11H22(Cl)COONa + H2O
Cationic Surfactants: The synthesis of cationic surfactants is more complex. One potential pathway involves converting the carboxylic acid to an amide, followed by reduction to an amine, and subsequent quaternization. For example, the acid could be reacted with a diamine like N,N-dimethyl-1,3-propanediamine, followed by quaternization of the tertiary amine with an alkyl halide. The resulting quaternary ammonium (B1175870) salt has a positively charged head group, characteristic of cationic surfactants which are often used as biocides and fabric softeners. nih.govmdpi.com
Non-ionic Surfactants: These surfactants lack a formal charge. They can be synthesized by esterifying the carboxylic acid group of this compound with a poly(ethylene glycol) (PEG) of a specific length. The PEG chain serves as the hydrophilic portion of the molecule. The length of the PEG chain can be varied to fine-tune the surfactant's properties, such as its water solubility and cloud point. google.comgoogle.com
Reaction: C11H22(Cl)COOH + HO-(CH2CH2O)n-H → C11H22(Cl)COO-(CH2CH2O)n-H + H2O
Surface-Active Properties and Performance Characteristics of 2-Chlorododecanoate-Based Surfactants
The performance of a surfactant is defined by several key parameters, including its ability to lower surface tension and its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. whamine.com
The introduction of a chlorine atom at the alpha-position can influence these properties. Compared to the non-chlorinated analogue, sodium dodecanoate, sodium 2-chlorododecanoate would be expected to exhibit different surface-active properties. The electronegative chlorine atom can affect the polarity of the head group and potentially the packing of the molecules at interfaces.
Below is a comparative table of expected properties for surfactants derived from dodecanoic acid and this compound.
| Surfactant Type | Example Compound | Expected CMC (mmol/L) | Key Performance Characteristics |
| Anionic | Sodium 2-chlorododecanoate | Potentially slightly higher than sodium dodecanoate | Good detergency and wetting. |
| Cationic | Quaternary ammonium salt of 2-aminododecanoic acid derivative | Varies with head group structure | Effective as fabric softeners, biocides. |
| Non-ionic | PEG-ester of this compound | Generally low | Excellent emulsifiers, low sensitivity to water hardness. |
Application in Lubricant and Additive Formulations for Enhanced Performance
In the field of lubrication, certain chemical additives are crucial for protecting machinery operating under severe conditions. Chlorinated compounds, including chlorinated fatty acids like this compound, have historically been used as extreme pressure (EP) additives. wikipedia.orgstle.org
Extreme pressure additives are essential in lubricants for applications like gearboxes and in metalworking fluids. wikipedia.orglubrication.expert They function by reacting chemically with metal surfaces under the high localized temperatures and pressures that occur at points of asperity contact. bcl.co.za This reaction forms a protective, sacrificial film on the metal surface. In the case of chlorinated additives, this film is typically an iron chloride layer. lubrication.expert This boundary film has a lower shear strength than the base metal, preventing direct metal-to-metal contact, welding, and catastrophic wear. lubrication.expertbcl.co.za
Chlorinated fatty acids are considered effective because the presence of the carbonyl group can facilitate the release of chlorine at the point of contact, enhancing the additive's reactivity and performance. stle.org While there has been a shift away from some chlorinated paraffins due to environmental concerns, the principles of their function illustrate the potential role of compounds like this compound in specialized high-performance lubricant formulations. lubrication.expertresearchgate.net
Use as a Building Block in Fine Chemical Synthesis
The reactivity of the carbon-chlorine bond and the carboxylic acid group in this compound suggests its potential as a versatile intermediate in the synthesis of fine chemicals.
In the field of asymmetric synthesis, chiral auxiliaries are crucial for controlling the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.comresearchgate.net These are chiral molecules that are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. wikipedia.org Although specific examples of this compound being used as a chiral auxiliary are not readily found, its structure possesses a chiral center at the second carbon (the alpha-carbon). If resolved into its individual enantiomers, (R)-2-chlorododecanoic acid and (S)-2-chlorododecanoic acid could potentially serve as chiral building blocks.
The synthesis of chiral ligands, which are essential for asymmetric catalysis, often involves the use of molecules with well-defined stereochemistry. nih.govmdpi.com The carboxylic acid group of this compound could be derivatized to form amides or esters with other chiral molecules, leading to the formation of new chiral ligands. The long dodecyl chain could also impart specific solubility properties to the resulting metal complexes, which could be advantageous in certain catalytic systems.
Table 1: Potential Chiral Derivatives of this compound
| Derivative Class | Potential Synthesis Route | Potential Application |
| Chiral Amides | Reaction of enantiomerically pure this compound with a chiral amine. | Chiral ligands for metal-catalyzed reactions. |
| Chiral Esters | Esterification of enantiomerically pure this compound with a chiral alcohol. | Chiral stationary phases in chromatography. |
The long carbon chain of dodecanoic acid (lauric acid) is a common feature in many flavor and fragrance compounds, often contributing to fatty or waxy notes. thegoodscentscompany.com Chemical modification of this compound could lead to the synthesis of novel flavor and fragrance precursors. For instance, substitution of the chlorine atom with other functional groups could yield a variety of esters, alcohols, and aldehydes with unique sensory properties.
In the pharmaceutical industry, chemical intermediates are the building blocks for active pharmaceutical ingredients (APIs). zlchemi.commlunias.com While there is no direct evidence of this compound being used in the synthesis of current drugs, its bifunctional nature (a carboxylic acid and an alkyl chloride) makes it a candidate for the synthesis of complex organic molecules. nih.gov The long alkyl chain could be incorporated to enhance the lipophilicity of a potential drug molecule, which can be a critical factor in its biological activity.
Table 2: Potential Non-clinical Intermediates from this compound
| Intermediate Class | Potential Synthesis Route | Potential Application Area |
| Long-chain Esters | Esterification with various alcohols. | Fragrance and flavor precursors. googleapis.comall-chemistry.commdpi.comcnr.it |
| Alpha-hydroxy Acids | Nucleophilic substitution of the chlorine with a hydroxyl group. | Intermediates for cosmetic ingredients. |
| Alpha-amino Acids | Nucleophilic substitution of the chlorine with an amino group. | Precursors for peptide synthesis. |
Integration into Agrochemical Formulations (e.g., Herbicides, Pesticides) and Associated Environmental Impact Studies (Excluding Human Toxicity)
Some chlorinated organic compounds exhibit biocidal activity and are used in agrochemical formulations. google.com For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide. nih.govwho.int While there is no widespread use of this compound as an active ingredient in herbicides or pesticides, its structural similarity to other chlorinated fatty acids suggests a potential for such applications. Fatty acids themselves can have insecticidal properties. google.com The introduction of a chlorine atom could potentially enhance this activity or introduce herbicidal properties.
The environmental impact of any new agrochemical is a significant concern. semanticscholar.org Studies on the environmental fate of chlorinated fatty acids are important to understand their persistence, bioaccumulation, and potential effects on non-target organisms. researchgate.netdiva-portal.org The biodegradation of chlorinated compounds in soil and water is a key area of research. researchgate.net For instance, studies on the degradation of herbicides like 2,4-D have identified specific microorganisms capable of breaking them down. researchgate.net Similar studies would be necessary to assess the environmental impact of this compound if it were to be used in agrochemical formulations.
Table 3: Considerations for Agrochemical Applications of this compound
| Aspect | Key Considerations |
| Efficacy | Testing against a range of weeds and pests to determine its spectrum of activity and effective application rates. nih.govmdpi.commdpi.com |
| Formulation | Development of stable and effective formulations for delivery, such as emulsifiable concentrates or suspension concentrates. crodaagriculture.com |
| Environmental Fate | Studies on soil and water persistence, potential for leaching, and biodegradation pathways. |
| Ecotoxicity | Assessment of toxicity to non-target organisms, including aquatic life, beneficial insects, and soil microorganisms. |
Biological Activity and Molecular Mechanisms of 2 Chlorododecanoic Acid in Vitro and in Cellulo Studies
Inhibition of Fatty Acid Metabolism Enzymes by 2-Chlorododecanoic Acid
The introduction of a chlorine atom at the alpha-carbon (C-2) position of dodecanoic acid is expected to significantly alter its interaction with enzymes involved in fatty acid metabolism.
Mechanism of Action Against Beta-Oxidation Enzymes (e.g., Acyl-CoA Dehydrogenases)
Mitochondrial beta-oxidation is a critical catabolic process where fatty acids are broken down to produce acetyl-CoA. The initial and rate-limiting step of each cycle is catalyzed by a family of acyl-CoA dehydrogenases (ACADs), which introduce a double bond between the alpha (C-2) and beta (C-3) carbons of the fatty acyl-CoA thioester. wikipedia.orgmdpi.com This dehydrogenation is a flavin adenine (B156593) dinucleotide (FAD)-dependent process. wikipedia.org
The presence of a chlorine atom on the alpha-carbon of dodecanoic acid likely prevents the direct action of ACADs. The enzymatic mechanism involves the removal of a proton from the alpha-carbon, a step that would be sterically and electronically hindered by the electronegative and bulky chlorine atom. d-nb.infonih.gov
While direct studies on this compound's effect on beta-oxidation are scarce, research on the catabolism of a similar, longer-chain alpha-chlorinated fatty acid, 2-chlorohexadecanoic acid (2-ClHA), has shown that it undergoes an alternative metabolic pathway. nih.govresearchgate.net Instead of mitochondrial beta-oxidation from the carboxyl end, 2-ClHA is catabolized via ω-oxidation, followed by beta-oxidation from the ω-end (the opposite end of the molecule). nih.govresearchgate.net This process involves initial hydroxylation at the terminal methyl group in the endoplasmic reticulum, followed by further oxidation to a dicarboxylic acid. nih.gov This dicarboxylic acid can then be shortened via beta-oxidation from the ω-end. nih.gov This suggests that alpha-chlorination effectively blocks the primary mitochondrial beta-oxidation pathway, forcing the cell to utilize alternative, less common degradation routes.
Inhibition of Fatty Acid Synthase and Elongase Systems
Fatty Acid Synthase (FAS) is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids, with palmitate being the primary product in humans. nih.govutah.edu The process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. yeastgenome.org Fatty acid elongase systems, located in the endoplasmic reticulum, are responsible for extending fatty acid chains beyond the C16 length of palmitate. nih.govmdpi.combiorxiv.org
There is no specific information available from in vitro or in cellulo studies detailing the inhibitory effects of this compound on Fatty Acid Synthase or fatty acid elongase systems. It is plausible that as a fatty acid analogue, it could act as a competitive inhibitor, binding to the active site of these enzymes without being properly processed, thereby blocking the synthesis or elongation of natural fatty acids. However, without experimental data, this remains speculative.
Structure-Activity Relationship Studies for Enzyme Inhibition Potency and Selectivity
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, such as enzyme inhibition. nih.govyoutube.com For fatty acid analogues, key structural features like chain length, the degree of unsaturation, and the presence and position of functional groups determine their potency and selectivity as enzyme inhibitors.
Specific SAR studies for this compound regarding its inhibition of fatty acid metabolism enzymes are not available in the current scientific literature. General principles suggest that the C-12 chain length of dodecanoic acid would target enzymes with a preference for medium-to-long-chain substrates. The key feature, the alpha-chloro group, would be the primary determinant of its inhibitory mechanism, likely distinguishing its activity from both the parent dodecanoic acid and other halogenated analogues. Further research would be needed to determine how modifications, such as changing the position of the chlorine atom or altering the chain length, would affect its inhibitory profile against various enzymes like ACADs, FAS, and elongases.
Interaction with Lipid Bilayers, Membrane Proteins, and Cellular Compartments
As an amphipathic molecule, this compound is expected to interact with cellular membranes. Fatty acids can insert into lipid bilayers, altering their physical properties such as fluidity, thickness, and curvature. rsc.orgmdpi.comnih.gov These alterations can, in turn, affect the function of integral and peripheral membrane proteins. rsc.org
The specific effects of this compound on the biophysical properties of lipid bilayers have not been detailed in published research. The presence of the chlorine atom could influence its partitioning into the membrane and its orientation within the bilayer. It might alter local lipid packing and electrostatic potential at the membrane surface, which could subsequently modulate the activity of nearby membrane proteins like ion channels or receptors. However, without direct experimental evidence from model membrane systems or cell-based assays, the precise nature of these interactions remains unknown.
Modulation of Cellular Signaling Pathways and Biological Processes (Non-Therapeutic Context)
Fatty acids and their metabolites are not just metabolic fuels; they also act as signaling molecules that can modulate a wide array of cellular pathways, influencing processes like inflammation, cell proliferation, and apoptosis. nih.govmdpi.com
There are currently no specific studies that describe the modulation of cellular signaling pathways by this compound in a non-therapeutic context. It is conceivable that, like other fatty acids, it or its metabolites could interact with nuclear receptors, protein kinases, or other components of signaling cascades. nih.gov However, the unique structural feature of the alpha-chlorine atom means its effects could be distinct from naturally occurring fatty acids.
Effects on Gene Expression and Protein Synthesis in Model Organisms/Cell Lines
Cellular signaling events often culminate in changes to gene expression and the rate of protein synthesis. nih.govnih.gov Fatty acids are known to regulate the transcription of genes involved in their own metabolism and other cellular processes, often through activation of transcription factors like peroxisome proliferator-activated receptors (PPARs). aocs.org
Impact on Lipid Droplet Formation, Storage, and Turnover
Current research has not specifically detailed the direct impact of this compound on the formation, storage, and turnover of lipid droplets in vitro or in cellulo. However, insights can be drawn from the general mechanisms of how long-chain fatty acids influence these cellular organelles. Typically, long-chain fatty acids are known to be potent inducers of lipid droplet formation. researchgate.net This process involves the uptake of fatty acids into the cell, their activation to acyl-CoA, and subsequent incorporation into neutral lipids like triacylglycerols, which form the core of lipid droplets. researchgate.net
The introduction of a chlorine atom at the alpha-position of dodecanoic acid may alter its metabolic fate and interaction with the enzymes involved in lipid droplet dynamics. For instance, the metabolism of other chlorinated fatty acids, such as 2-chlorohexadecanoic acid, has been studied, revealing that these molecules can be incorporated into complex lipids. nih.gov This suggests that this compound could potentially be esterified and stored within lipid droplets.
However, the presence of the halogen may also interfere with the normal processes of lipid droplet turnover, which involves the hydrolysis of stored triacylglycerols by lipases to release free fatty acids for energy production. The steric and electronic effects of the chlorine atom could potentially hinder the accessibility of the ester bonds to lipases, thereby slowing down the turnover rate of lipids containing this modified fatty acid. Further investigation is required to elucidate the precise effects of this compound on the lifecycle of lipid droplets within the cell.
Role as a Metabolic Probe and Chemical Biology Tool in Biochemical Research
To date, there is no specific documentation of this compound being utilized as a metabolic probe or a chemical biology tool in biochemical research. The principle of using modified molecules as probes relies on their ability to mimic natural substrates while possessing a unique feature, such as an isotopic label or a reactive group, that allows for their tracking and detection.
The synthesis of radiolabeled compounds is a common strategy to create metabolic tracers. nih.govnih.gov For instance, the incorporation of isotopes like ¹⁴C or ³H into the structure of this compound would enable researchers to follow its metabolic path, including its uptake, incorporation into complex lipids, and subsequent catabolism. nih.govmdpi.com Such radiolabeled analogs could be instrumental in delineating the specific enzymes and pathways that interact with this chlorinated fatty acid.
While not yet applied to this compound, stable isotope tracing is another powerful technique for elucidating metabolic pathways. frontiersin.orgresearchgate.netnih.govfrontiersin.org The synthesis of a ¹³C-labeled version of this compound could allow for its movements through various metabolic networks to be monitored using mass spectrometry or nuclear magnetic resonance spectroscopy.
The chlorine atom itself could potentially serve as a unique marker, although its detection within a complex biological matrix would require sensitive analytical techniques. The development and application of this compound as a metabolic probe would necessitate dedicated synthesis of labeled versions and subsequent validation in cellular and biochemical assays.
Comparative Biological Effects of Enantiomers of this compound at the Molecular and Cellular Level
The biological activities of chiral molecules are often highly dependent on their stereochemistry, with enantiomers frequently exhibiting different, and sometimes opposing, effects. While the synthesis of enantiomerically pure (S)-2-chloroalkanoic acids from their corresponding (S)-amino acids has been described, there is a notable lack of research into the comparative biological effects of the (R) and (S) enantiomers of this compound at the molecular and cellular level. researchgate.netorgsyn.org
General studies on other chiral alpha-halogenated carbonyl compounds have demonstrated the importance of stereochemistry in their biological activity. researchgate.netnih.gov It is plausible that the two enantiomers of this compound would interact differently with stereospecific enzymes involved in fatty acid metabolism. For example, acyl-CoA synthetases, which activate fatty acids, and the enzymes of the β-oxidation pathway often exhibit enantioselectivity.
Therefore, one enantiomer might be more readily metabolized, while the other could act as an inhibitor of these pathways. Such differential interactions could lead to distinct downstream cellular responses. Without direct comparative studies, any discussion on the specific effects of each enantiomer of this compound remains speculative. Future research in this area would be valuable to fully understand the biological implications of this chlorinated fatty acid.
Microbial Metabolism and Biotransformation Pathways of this compound
The microbial metabolism of chlorinated aliphatic compounds is a subject of significant environmental and biochemical interest. While specific studies on the biotransformation of this compound are limited, the degradation pathways of other alpha-haloalkanoic acids and chlorinated alkanes by various microorganisms, particularly bacteria and fungi, have been characterized and can provide a model for its potential metabolism.
Several bacterial genera, notably Pseudomonas and Rhodococcus, are known for their ability to degrade halogenated organic compounds. nih.govasm.orgtandfonline.comresearchgate.netnih.govnih.govnih.gov These bacteria often possess enzymes called dehalogenases, which are capable of cleaving carbon-halogen bonds. frontiersin.org For alpha-chloroalkanoic acids, the initial step in degradation is typically the removal of the chlorine atom to yield the corresponding 2-hydroxyalkanoic acid. frontiersin.org This reaction can be catalyzed by 2-haloacid dehalogenases.
The resulting 2-hydroxydodecanoic acid can then enter central metabolic pathways. It can be oxidized to 2-ketododecanoic acid, which can then be further metabolized. Alternatively, it could potentially undergo β-oxidation, similar to conventional fatty acids.
Rhodococcus species have demonstrated the ability to utilize chloroalkanes as a carbon source, incorporating the chlorinated fatty acids into their cellular lipids. mdpi.comnih.govnih.gov This suggests a pathway where the terminal methyl group of a chloroalkane is oxidized to a carboxylic acid, which could then be further metabolized.
Fungi have also been shown to be capable of metabolizing chlorinated organic acids. nih.govfrontiersin.orgdntb.gov.uaosti.govresearchgate.netnih.govresearchgate.net The specific pathways in fungi are less well-characterized than in bacteria but are likely to involve initial dehalogenation followed by oxidation.
Below is a table summarizing microbial genera with the potential to metabolize chlorinated fatty acids and related compounds.
| Microbial Genus | Relevant Metabolic Capability | Potential Biotransformation of this compound |
| Pseudomonas | Possess 2-haloacid dehalogenases that degrade short-chain alpha-haloalkanoic acids. asm.orgtandfonline.comnih.govfrontiersin.org | Dehalogenation to 2-hydroxydodecanoic acid, followed by oxidation and entry into central metabolism. |
| Rhodococcus | Can grow on long-chain chloroalkanes and incorporate the resulting chlorinated fatty acids into cellular lipids. mdpi.comnih.govnih.gov | Uptake and potential incorporation into cellular lipids, or degradation via oxidation pathways. |
| Candida | The yeast Candida lipolytica can assimilate 1-chlorohexadecane (B1210310) and 1-chlorooctadecane, incorporating chlorinated fatty acids. osti.gov | Potential for uptake and incorporation into cellular lipids. |
| Cunninghamella | The fungus Cunninghamella elegans utilizes 1-chlorohexadecane and 1-chlorooctadecane, with a high percentage of its fatty acids becoming chlorinated. osti.gov | Possible assimilation and incorporation into its lipid structures. |
| Penicillium | Penicillium zonatum can grow on 1-chlorohexadecane and contains 1-chlorohexadecanoic acid after growth. osti.gov | Potential to metabolize this compound, likely involving dehalogenation and oxidation. |
The biodegradability of chlorinated compounds can be influenced by the position of the chlorine atom, with terminal chlorination often being more amenable to degradation. nih.gov The alpha-position of the chlorine in this compound makes it a substrate for specific dehalogenases, suggesting that microbial degradation is a plausible fate for this compound in the environment.
Analytical Methodologies for Detection, Identification, and Quantification of 2 Chlorododecanoic Acid
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental tool for the separation and analysis of 2-chlorododecanoic acid from various matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provide the necessary sensitivity and selectivity, while chiral chromatography is essential for the separation of its enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound
Gas chromatography is a powerful technique for analyzing volatile compounds. koreascience.kr However, this compound, like other long-chain carboxylic acids, possesses low volatility and high polarity due to its carboxyl group. This makes direct analysis by GC challenging. To overcome this limitation, a derivatization step is necessary to convert the acid into a more volatile and thermally stable derivative. cdc.govnih.gov
The most common derivatization strategy is esterification or silylation of the carboxylic acid group. koreascience.krresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netnist.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.
Once derivatized, the TMS-ester of this compound can be separated from other components in a sample on a GC column, typically a non-polar capillary column like a DB-5MS. nist.gov The separated components then enter the mass spectrometer, which serves as a highly sensitive and specific detector. The mass spectrometer ionizes the derivatized molecule, and the resulting fragmentation pattern provides a unique "fingerprint" that allows for confident identification and structural confirmation. The mass spectrum of the derivatized compound can be compared against spectral libraries for verification.
Table 1: GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Description |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |
| Derivative Formed | Trimethylsilyl (TMS) ester of this compound |
| GC Column | Typically a non-polar capillary column (e.g., DB-5MS, VF-5MS) nist.gov |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Analysis in Complex Matrices
Liquid chromatography-mass spectrometry (LC-MS) is an ideal technique for the analysis of polar and thermally labile compounds like this compound, as it typically does not require derivatization. technologynetworks.commdpi.com This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. bu.edunih.gov
For the analysis of this compound, reversed-phase liquid chromatography (RP-LC) is commonly employed. sielc.comshimadzu.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com To improve peak shape and ensure the carboxylic acid is in a consistent ionic state, a small amount of an acid, such as formic acid or acetic acid, is typically added to the mobile phase. sigmaaldrich.com
The eluent from the LC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this type of analyte, as it is a "soft" ionization method that minimizes fragmentation and typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. technologynetworks.comnih.gov
Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QQQ) or quadrupole time-of-flight (QTOF) instrument, greatly enhances specificity, particularly in complex matrices like biological fluids or environmental samples. technologynetworks.comnih.gov In a typical MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in identification and allows for accurate quantification even at very low concentrations.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| LC Mode | Reversed-Phase (RP) |
| Stationary Phase | C18 or similar |
| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid sigmaaldrich.com |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode technologynetworks.com |
| Precursor Ion | [M-H]⁻ |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Product Ion Scan |
| MS Analyzer | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) technologynetworks.com |
Chiral Chromatography for Enantiomeric Purity Assessment and Separation
This compound possesses a chiral center at the second carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-chlorododecanoic acid and (S)-2-chlorododecanoic acid. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. vt.edu Chiral chromatography is the primary method used to achieve this separation. wvu.edunih.gov
The separation is accomplished by using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times on the chromatographic column. wvu.edu For acidic compounds like this compound, anion-exchange type CSPs are particularly effective. chiraltech.com For instance, CSPs based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX and QD-AX) operate on an ion-exchange mechanism. The acidic analyte is deprotonated and forms an ionic bond with the positively charged chiral selector on the stationary phase. This primary interaction, along with other secondary interactions like hydrogen bonding and steric effects, results in differential retention and separation of the enantiomers. chiraltech.com
Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) can be utilized for chiral separations. SFC is often favored for its speed and reduced solvent consumption. chiraltech.com The mobile phase composition, including the organic modifier and additives (acids and bases), is optimized to achieve the best resolution between the enantiomeric peaks.
Table 3: Chiral Chromatography Approaches for this compound
| Parameter | Description |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Chiral Stationary Phase (CSP), often an anion-exchange type (e.g., CHIRALPAK QN-AX) chiraltech.com |
| Separation Mechanism | Differential diastereomeric interactions between the enantiomers and the CSP, primarily via ion-pairing. chiraltech.com |
| Mobile Phase (HPLC) | Typically a polar organic mobile phase (e.g., methanol) with acidic and basic additives. |
| Mobile Phase (SFC) | Supercritical CO₂ with an organic co-solvent (e.g., methanol) and additives. |
| Detection | UV Detector, Circular Dichroism (CD) Detector, or Mass Spectrometer (MS) |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy identify the functional groups present in the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments can fully characterize the structure of this compound.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the key signal would be the proton on the second carbon (α-carbon), which is directly attached to the electron-withdrawing chlorine atom. This proton (CH-Cl) would appear as a downfield multiplet (likely a triplet of doublets) due to coupling with the adjacent CH₂ group. docbrown.info The terminal methyl (CH₃) group would appear as a triplet, while the protons of the long methylene (B1212753) (CH₂) chain would overlap in a complex multiplet. The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield chemical shift. chegg.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon of the carboxyl group (C=O) would be the most downfield signal. The carbon attached to the chlorine (C-Cl) would also be significantly downfield compared to the other methylene carbons in the chain due to the deshielding effect of the chlorine atom.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the sequence of protons along the carbon chain. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) |
|---|---|---|---|
| COOH | ~10-12 | ~175-180 | broad singlet |
| CH -Cl (C2) | ~4.2-4.5 | ~55-60 | multiplet |
| CH ₂ (C3) | ~1.8-2.0 | ~30-35 | multiplet |
| -(CH ₂)₈- | ~1.2-1.4 | ~22-32 | multiplet |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. semanticscholar.org
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent features would be characteristic of the carboxylic acid group. A very broad absorption band would be observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. rsc.org A strong, sharp absorption peak would appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. nih.gov The stretching vibration of the C-Cl bond would be expected to appear in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹, typical) | Raman Frequency (cm⁻¹, typical) |
|---|---|---|---|
| Carboxyl O-H | Stretch (H-bonded) | 2500-3300 (very broad) | Weak/not observed |
| Carbonyl C=O | Stretch | 1700-1725 (strong, sharp) | 1700-1725 (moderate) |
| Alkyl C-H | Stretch | 2850-2960 (strong) | 2850-2960 (strong) |
Sample Preparation and Extraction Techniques from Various Matrices
The accurate detection and quantification of this compound in diverse matrices such as environmental samples (water, soil), biological tissues, and industrial process streams necessitates robust sample preparation and extraction protocols. The primary objectives of these procedures are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and convert it into a form suitable for instrumental analysis. The selection of an appropriate technique is contingent upon the physicochemical properties of this compound, the nature of the sample matrix, and the sensitivity requirements of the analytical method.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Method Development
Liquid-Liquid Extraction (LLE) is a conventional and widely employed technique for the extraction of organic acids from aqueous matrices. The principle of LLE is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of this compound, the sample is first acidified to a pH below its pKa to ensure it is in its protonated, less polar form, thereby increasing its affinity for the organic phase. Common organic solvents for this purpose include methyl tert-butyl ether (MTBE), diethyl ether, and hexane. The efficiency of the extraction can be influenced by factors such as the solvent-to-sample volume ratio, pH of the aqueous phase, and the number of extraction steps. rsc.orgyoutube.com
Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation. scioninstruments.com The selection of the sorbent material is critical for the successful isolation of this compound. For chlorinated fatty acids, aminopropyl-based SPE columns have demonstrated high efficiency. nih.gov In this approach, the aminopropyl-bonded silica (B1680970) acts as a weak anion exchanger, retaining the deprotonated this compound from the sample. The extraction process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Typical Solvents/Sorbents | MTBE, Diethyl ether, Hexane | Aminopropyl-bonded silica, C18, Anion exchange resins |
| Sample pH Adjustment | Acidification below pKa | pH adjustment to ensure ionization |
| Advantages | Simple, well-established technique | High recovery, low solvent use, automation potential |
| Disadvantages | Large solvent volumes, emulsion formation | Sorbent cost, potential for matrix effects |
Derivatization Strategies for Enhanced Detectability and Volatility
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. However, the inherent polarity and low volatility of carboxylic acids like this compound make them unsuitable for direct GC analysis. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection sensitivity. gcms.czjfda-online.com
Common derivatization strategies for carboxylic acids involve esterification of the carboxyl group. This can be achieved using various reagents:
Acidified Alcohols (e.g., Methanol with H₂SO₄ or BF₃): This is a widely used method for converting carboxylic acids to their corresponding methyl esters. The reaction is typically carried out by heating the sample with the esterifying agent. rsc.org
Diazomethane (B1218177): While highly effective and reacting rapidly at room temperature, diazomethane is toxic and explosive, requiring special handling precautions. rsc.org
Silylation Reagents (e.g., BSTFA, MSTFA): These reagents replace the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group, significantly increasing volatility. youtube.comsigmaaldrich.com
The choice of derivatization reagent depends on the specific requirements of the analytical method, including the desired sensitivity and the presence of other functional groups in the sample matrix that could undergo competing reactions. gcms.cz
Method Validation Parameters: Sensitivity, Selectivity, Accuracy, Precision, and Robustness
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. certified-laboratories.comresearchgate.net The key parameters for validating a method for the quantification of this compound are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.org
Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net
Selectivity (or Specificity): This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. certified-laboratories.com This is often assessed by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
Accuracy: This refers to the closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations of this compound (e.g., certified reference materials or spiked matrix samples) and expressing the result as a percentage recovery. researchgate.net
Precision: This expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). researchgate.net
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. certified-laboratories.com Examples of variations include changes in pH, temperature, or mobile phase composition.
The following table provides typical acceptance criteria for these validation parameters in analytical chemistry.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 |
| Selectivity | No significant interference at the analyte's retention time |
Development of Novel Biosensors and Electrochemical Methods for Real-Time Monitoring of this compound
While chromatographic methods provide high accuracy and sensitivity, they are often lab-based, time-consuming, and not suitable for real-time, in-situ monitoring. Biosensors and electrochemical methods offer promising alternatives for the rapid and portable detection of environmental pollutants. eujournal.orgresearchgate.net
Biosensors are analytical devices that combine a biological recognition element (e.g., enzyme, antibody, DNA) with a transducer to generate a measurable signal in the presence of the target analyte. acs.org For chlorinated organic compounds, research has focused on enzyme-based biosensors, particularly those utilizing dehalogenases. These enzymes can catalyze the cleavage of the carbon-halogen bond, and the resulting reaction can be monitored, for example, by a change in pH or the production of a halide ion. While no biosensor specifically for this compound has been reported, the principles used for other chlorinated compounds could be adapted.
Electrochemical Methods offer high sensitivity, portability, and low cost. researchgate.net The detection of haloacetic acids has been demonstrated using voltammetric techniques on gold electrodes. researchgate.net These methods rely on the electrochemical fingerprint of the target analyte. The development of an electrochemical sensor for this compound would involve optimizing the electrode material and the voltammetric waveform to achieve a selective and sensitive response. The combination of electrochemical sensors with chemometric data analysis can enhance the ability to detect and discriminate between different halogenated compounds in complex mixtures. researchgate.net
The development of these novel methods for this compound is still in its early stages. Future research will likely focus on the discovery and engineering of specific biological recognition elements and the design of novel electrode materials to improve the sensitivity and selectivity of these real-time monitoring tools.
Advanced Theoretical and Computational Studies of 2 Chlorododecanoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. northwestern.edursc.orgpurdue.edu These calculations can provide insights into the geometry, energy, and reactivity of 2-chlorododecanoic acid.
The flexibility of the dodecanoyl chain and the presence of a chiral center at the second carbon atom lead to a complex conformational landscape for this compound. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and their corresponding energies. drugdesign.org By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers.
Such an analysis for this compound would likely reveal that the extended, all-trans conformation of the alkyl chain is energetically favorable to minimize steric hindrance. However, gauche interactions and the orientation of the carboxylic acid and chlorine substituents will lead to a variety of low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180° | 0.00 |
| Gauche (+) | +60° | 0.85 |
| Gauche (-) | -60° | 0.85 |
| Eclipsed | 0° | 5.20 |
This table illustrates the expected trend in energies for different conformations around the C2-C3 bond, with the anti-periplanar (extended chain) conformation being the most stable.
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.comresearchgate.net For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the chlorine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the acidic proton of the carboxyl group, highlighting its propensity for donation.
Fukui functions and other reactivity descriptors derived from conceptual density functional theory (DFT) provide a more quantitative measure of local reactivity. researchgate.netias.ac.infaccts.denih.govscm.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Regions with a high value of the Fukui function for nucleophilic attack (f+(r)) are susceptible to attack by nucleophiles, while regions with a high value for electrophilic attack (f-(r)) are prone to attack by electrophiles. For this compound, the carbonyl carbon would be a primary site for nucleophilic attack, while the oxygen and chlorine atoms would be sites for electrophilic attack.
Table 2: Hypothetical Fukui Function Indices for Selected Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| C1 (Carbonyl Carbon) | 0.15 | 0.02 |
| O (Carbonyl Oxygen) | 0.08 | 0.18 |
| O (Hydroxyl Oxygen) | 0.06 | 0.15 |
| C2 | 0.09 | 0.05 |
| Cl | 0.04 | 0.12 |
This table provides a hypothetical representation of Fukui indices, indicating the likely sites for nucleophilic and electrophilic attack.
Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules. idc-online.comd-nb.infonih.govnih.gov
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei in this compound can be performed. By comparing the calculated shifts with experimental data, the structure and conformation of the molecule can be confirmed. d-nb.info Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging.
IR Frequencies: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. msu.eduuobabylon.edu.iqlibretexts.orgmsu.edulibretexts.org Characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C-Cl stretch, and the various C-H stretches and bends, can be identified. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical methods.
Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | 3650 | 3468 | ~3400-2400 (broad) |
| C-H Stretch (sp³) | 3050 | 2898 | ~2960-2850 |
| C=O Stretch | 1780 | 1710 | ~1710 |
| C-O Stretch | 1320 | 1254 | ~1320-1210 |
| C-Cl Stretch | 750 | 713 | ~750-550 |
This table illustrates how calculated vibrational frequencies can be scaled to match experimental data, aiding in spectral assignment.
Molecular Dynamics Simulations for Solvent Interactions and Biomolecular Binding
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior of this compound in solution and its interactions with biological macromolecules.
The amphiphilic nature of this compound, with its polar carboxylic acid head group and nonpolar alkyl tail, suggests it will interact with lipid bilayers, the primary components of cell membranes. MD simulations can be used to model these interactions in atomic detail. nih.govnih.govmdpi.comfrontiersin.orgmdpi.comnih.govmdpi.com
A simulation would typically involve placing one or more this compound molecules in a simulation box containing a pre-equilibrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) and water molecules. Over the course of the simulation, the interactions of the fatty acid with the lipid head groups and acyl chains can be observed. It is expected that the carboxylic acid head group would interact with the polar head groups of the phospholipids (B1166683), while the hydrophobic tail would insert into the hydrophobic core of the bilayer.
To model membrane permeation, enhanced sampling techniques such as umbrella sampling or metadynamics can be employed to calculate the potential of mean force (PMF), which represents the free energy profile for moving the molecule across the membrane. frontiersin.orgmdpi.com This would reveal the energy barriers to entry and translocation, providing insights into the passive permeability of this compound.
Table 4: Hypothetical Free Energy Changes for this compound Interacting with a DPPC Bilayer
| Location | Free Energy Change (ΔG, kcal/mol) |
|---|---|
| Bulk Water | 0 |
| Lipid-Water Interface | -5.2 |
| Bilayer Center | +8.5 |
This table presents a hypothetical free energy profile, suggesting that this compound is stable at the membrane interface but faces a significant energy barrier to cross to the other side.
This compound may interact with various enzymes, potentially acting as a substrate or inhibitor. Protein-ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. nih.govresearchgate.netyoutube.comresearchgate.netnih.govyoutube.comresearcher.life
In a typical docking study, a three-dimensional structure of the target enzyme is used. The this compound molecule is then computationally placed into the active site of the enzyme in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Following docking, molecular mechanics (MM) studies, often in combination with MD simulations, can be used to refine the binding pose and provide a more detailed understanding of the dynamics of the protein-ligand complex. nih.gov These simulations can reveal how the binding of this compound affects the protein's conformation and flexibility, and can be used to calculate binding free energies with greater accuracy.
Table 5: Hypothetical Docking Results for this compound with a Putative Enzyme Target
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -7.8 | Arg120, Leu254, Phe310 |
| 2 | -7.5 | Trp98, Val121, Ile250 |
| 3 | -7.2 | Ser118, Ala249, Met312 |
This table illustrates the kind of output from a molecular docking study, showing the predicted binding affinity and key amino acid residues involved in the interaction.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a chemical with its biological activity or physicochemical properties, respectively. For this compound, these models can predict its behavior in various non-clinical contexts, such as its interaction with environmental systems or its potential toxicity to aquatic organisms.
A typical QSAR/QSPR study for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical representations of the molecule's chemical information and can be categorized based on the dimensionality of the structure they are derived from. drugdesign.org
Key Molecular Descriptors for this compound:
1D Descriptors: These are derived from the chemical formula and include molecular weight, atom counts, and bond counts.
2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific functional groups.
3D Descriptors: These are derived from the 3D structure of the molecule and encompass geometric parameters (e.g., molecular surface area, volume) and electronic properties (e.g., dipole moment, HOMO/LUMO energies). ucsb.edu
For a QSAR model predicting a property like aquatic toxicity, a hypothetical model for chlorinated alkanes might take the following linear form nih.gov:
log(1/EC50) = b0 + b1(logP) + b2(LUMO_energy) + b3*(Molecular_Volume)
Where:
EC50 is the effective concentration causing a 50% response.
logP (the logarithm of the octanol-water partition coefficient) is a key descriptor for hydrophobicity. nih.gov
LUMO_energy (Energy of the Lowest Unoccupied Molecular Orbital) relates to the molecule's electrophilicity and reactivity. nih.gov
Molecular_Volume provides information about the size of the molecule.
b0, b1, b2, b3 are regression coefficients determined from a training set of related compounds.
Hypothetical QSPR Data Table for this compound and Related Compounds:
| Compound | logP (Predicted) | LUMO Energy (eV) | Molecular Volume (ų) | Predicted Aquatic Toxicity (log(1/EC50)) |
| 2-Chlorooctanoic Acid | 3.5 | 1.2 | 180 | 3.8 |
| 2-Chlorodecanoic Acid | 4.5 | 1.1 | 210 | 4.2 |
| This compound | 5.5 | 1.0 | 240 | 4.6 |
| 2-Chlorotetradecanoic Acid | 6.5 | 0.9 | 270 | 5.0 |
Note: The data in this table is illustrative and based on general trends observed for homologous series of chlorinated organic compounds. It does not represent experimentally validated or rigorously calculated values for these specific compounds.
Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations
Computational chemistry provides powerful tools to model the reaction pathways for the synthesis of this compound and to characterize the transition states involved. A common synthetic route to α-chloro carboxylic acids is the Hell-Volhard-Zelinsky reaction, which involves the treatment of a carboxylic acid with bromine or chlorine in the presence of a catalytic amount of phosphorus. chemistrysteps.com Alternatively, methods using reagents like N-chlorosuccinimide (NCS) and thionyl chloride can be employed for α-chlorination. chemistrysteps.com
Modeling the α-Chlorination of Dodecanoic Acid:
Reaction pathway modeling for the α-chlorination of dodecanoic acid would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT). This approach allows for the calculation of the potential energy surface of the reaction, identifying the minimum energy pathways from reactants to products.
The key steps in modeling this transformation would include:
Reactant and Product Optimization: The 3D geometries of the reactants (dodecanoic acid, chlorinating agent) and the product (this compound) are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state (TS) structure connecting the reactants and products is performed. The TS is a saddle point on the potential energy surface and represents the highest energy barrier that must be overcome for the reaction to proceed.
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A true minimum (reactant or product) will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the intended reactants and products.
Hypothetical Data Table for a Modeled Synthetic Step:
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Key Geometric Parameter |
| Dodecanoic Acid + SOCl₂ | 0.0 | 0.0 | C-O bond: 1.34 Å |
| Intermediate Acyl Chloride | -5.2 | -4.8 | C=O bond: 1.19 Å |
| Transition State (Enol + Cl₂) | 20.5 | 22.1 | Forming C-Cl bond: 2.1 Å |
| 2-Chlorododecanoyl Chloride | -15.8 | -16.5 | C-Cl bond: 1.78 Å |
| This compound (after hydrolysis) | -20.1 | -21.0 | C-Cl bond: 1.79 Å |
Note: This table presents hypothetical thermodynamic data for a plausible reaction pathway. The values are illustrative of the kind of information generated from reaction pathway modeling and are not based on actual calculations for this specific reaction.
In Silico Prediction of Environmental Fate Parameters and Degradation Products
In silico models are instrumental in predicting the environmental fate of chemicals like this compound, providing estimates for properties that govern its distribution, persistence, and degradation in the environment. Tools such as the EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency, are widely used for this purpose. chemistryforsustainability.orgepa.gov
Predicted Environmental Fate Parameters:
Based on its structure (a long aliphatic chain with a carboxylic acid group and a chlorine atom), the following environmental fate characteristics would be predicted for this compound:
Persistence: Halogenated organic compounds can exhibit significant environmental persistence. chromatographyonline.comresearchgate.net The presence of the chlorine atom may increase its resistance to biodegradation compared to the parent dodecanoic acid.
Bioaccumulation: The long alkyl chain suggests a high octanol-water partition coefficient (logP), indicating a tendency to partition into fatty tissues and bioaccumulate.
Transport: Due to its likely low volatility and strong sorption to organic matter in soil and sediment, long-range atmospheric transport is expected to be limited.
Hypothetical EPI Suite™ Prediction Data Table for this compound:
| Parameter | Predicted Value | Interpretation |
| Boiling Point | 320 °C | Low volatility |
| logP (Octanol-Water Partition Coefficient) | 5.5 | High potential for bioaccumulation |
| Water Solubility | 5 mg/L | Low water solubility |
| Henry's Law Constant | 2.5 x 10⁻⁷ atm-m³/mol | Unlikely to volatilize from water |
| Soil Adsorption Coefficient (Koc) | 8000 L/kg | Strong adsorption to soil and sediment |
| Biodegradation Half-Life (in water) | Weeks to months | Persistent in aquatic environments |
Note: These values are estimations based on the expected outputs from QSPR models like EPI Suite™ for a molecule with the structure of this compound. They are not experimentally verified data. nih.govnih.gov
Predicted Degradation Products:
Computational models can also predict the likely degradation pathways and products of this compound in the environment.
Aerobic Biodegradation: Under aerobic conditions, the primary degradation pathway is likely to be β-oxidation of the fatty acid chain, similar to natural fatty acids. However, the chlorine at the α-position may hinder the initial enzymatic steps. Dehalogenation, either reductive or hydrolytic, would be a critical step.
Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom to yield dodecanoic acid, is a plausible pathway. researchgate.net
Abiotic Degradation: Hydrolysis of the C-Cl bond may occur, though it is generally slow for chloroalkanes. Photodegradation in the atmosphere is unlikely to be a significant fate process due to low volatility.
A potential aerobic degradation pathway could involve initial dehalogenation to form 2-hydroxydodecanoic acid, followed by oxidation and subsequent β-oxidation. Alternatively, ω-oxidation could occur, leading to dicarboxylic acid intermediates.
Conclusion and Future Perspectives in 2 Chlorododecanoic Acid Research
Synthesis of Novel Analogs with Enhanced Specificity or Desired Properties
The future of 2-chlorododecanoic acid research is partly dependent on the ability to synthesize novel analogs with tailored properties. Current methods for the alpha-chlorination of fatty acids, such as using trichloroisocyanuric acid (TCCA) under solvent-free conditions or employing chlorine gas with a strong proton acid catalyst, provide a solid foundation. acs.orggoogle.com However, future work should focus on developing more selective, efficient, and greener synthetic routes.
Key research directions include:
Stereospecific Synthesis: Developing methods to control the stereochemistry at the alpha-carbon, yielding enantiomerically pure (R)- and (S)-2-chlorododecanoic acid. This would be crucial for probing biological interactions, as stereoisomers often exhibit different physiological activities.
Multi-functionalized Analogs: Introducing other functional groups onto the dodecanoic acid backbone in addition to the alpha-chlorine. This could include hydroxyl groups, double or triple bonds, or even other halogen atoms, to modulate properties like solubility, reactivity, and biological specificity. nih.gov For instance, vinyl halogenated fatty acids have demonstrated notable antibacterial activity. nih.gov
Chain-Length Variation: Synthesizing a library of alpha-chloro fatty acids with varying carbon chain lengths (from C6 to C18) to establish clear structure-activity relationships (SAR) for specific applications or biological effects. acs.org
These synthetic endeavors will enable the creation of a diverse chemical library for high-throughput screening and targeted studies.
Table 1: Potential Future Analogs of this compound and Their Rationale
| Analog Class | Potential Modification | Rationale for Synthesis |
| Stereoisomers | (R)-2-chlorododecanoic acid; (S)-2-chlorododecanoic acid | Elucidate stereospecific biological activity and receptor interactions. |
| Unsaturated Analogs | Introduction of double or triple bonds | Modulate membrane fluidity, alter metabolic pathways, and enhance antimicrobial properties. nih.gov |
| Hydroxylated Analogs | Addition of hydroxyl groups at various positions | Increase polarity, alter solubility, and create precursors for polyesters or other polymers. |
| Di-halogenated Analogs | Addition of a second halogen (Cl or Br) at the omega (ω) position | Study the effects of terminal functionalization on biodegradation and biological activity. oup.com |
Exploration of Untapped Industrial and Bio-based Applications with Sustainability Focus
While chlorinated fatty acids are known primarily as intermediates or byproducts, a focused effort could uncover valuable applications. A shift towards bio-based and sustainable production models is essential. Future research should investigate the use of this compound and its derivatives in several key areas:
Antimicrobial Agents: Halogenated fatty acids have shown promise as antimicrobial agents. nih.gov Future studies should screen this compound and its analogs against a broad spectrum of pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Bio-based Polymers and Plasticizers: As a functionalized fatty acid, it could serve as a monomer for creating novel polyesters or polyamides with unique properties, such as enhanced thermal stability or flame retardancy. Its potential as a bio-based plasticizer in polymer formulations warrants investigation.
Advanced Lubricants and Surfactants: The chlorine atom can modify the physicochemical properties of the fatty acid, potentially leading to applications in specialized lubricants or as a precursor for surfactants with tailored hydrophilic-lipophilic balances.
Phase Change Materials (PCMs): Fatty acids are extensively studied for thermal energy storage. researchgate.net Modifying the structure with a chlorine atom could adjust the melting point and other thermal properties, creating novel PCMs for building applications or thermal management systems. researchgate.net
A critical component of this exploration will be ensuring that the production processes are sustainable, for example, by using renewable feedstocks and green chemistry principles for the chlorination step. acs.org
Advanced Mechanistic Understanding of Biological Interactions and Pathways
Emerging evidence suggests that chlorinated lipids, formed endogenously during inflammation by the enzyme myeloperoxidase, play a role in pathology. nih.govresearchgate.net Alpha-chloro fatty aldehydes, which are precursors to alpha-chloro fatty acids like this compound, have been detected in disease models and are known to have pro-inflammatory effects. nih.govresearchgate.net A deeper understanding of these interactions is a critical future research avenue.
Key areas for investigation include:
Metabolic Fate: Studies have shown that 2-chlorohexadecanoic acid can be metabolized via ω-oxidation followed by β-oxidation from the distal end, leading to the formation of α-chlorinated dicarboxylic acids that are excreted in urine. nih.gov The complete metabolic network for this compound needs to be mapped out to understand its persistence and potential for bioaccumulation.
Interaction with Cellular Membranes: Research should investigate how the polar chlorine group affects the incorporation of the fatty acid into phospholipids (B1166683) and the subsequent impact on cell membrane structure, fluidity, and function. osti.gov
Enzyme Inhibition and Receptor Binding: The structural similarity to natural fatty acids suggests that this compound could act as a competitive inhibitor for enzymes involved in lipid metabolism or as a ligand for fatty acid receptors like peroxisome proliferator-activated receptors (PPARs). oaepublish.com
Signaling Pathways: Future studies should explore the impact of this compound on key signaling pathways related to inflammation (e.g., NF-κB), oxidative stress, and apoptosis, clarifying its role as a potential biomarker or mediator of disease. oaepublish.commdpi.com
Development of Robust, Sustainable, and High-Throughput Analytical Methodologies
Progress in understanding this compound is contingent on the availability of powerful analytical tools. While gas chromatography (GC) and mass spectrometry (MS) are standard, future efforts should focus on creating more efficient, sustainable, and high-throughput methods.
Green Analytical Chemistry: Current sample preparation often involves liquid-liquid extraction with organic solvents. mdpi.com Future methods should prioritize miniaturization and techniques like solid-phase microextraction (SPME) to reduce solvent consumption and waste generation. mdpi.com
High-Throughput Screening (HTS) Assays: To screen libraries of novel analogs for biological activity, developing HTS assays is essential. This could involve using fluorescent fatty acid analogs to monitor uptake inhibition in cell-based assays or creating enzyme-activated fluorescent probes to screen for inhibitors of specific metabolic pathways. nih.govnih.govresearchgate.net A recently developed high-throughput mass spectrometry platform using laser ablation electrospray ionization (LAESI-MS) allows for the rapid, in-situ screening of fatty acid-producing microbial strains, a technology that could be adapted for analyzing modified fatty acids. technologynetworks.com
Advanced Detection Techniques: Coupling liquid chromatography (LC) or supercritical fluid chromatography (SFC) with high-resolution mass spectrometry (HRMS) will be crucial for identifying and quantifying this compound and its metabolites in complex biological and environmental matrices.
Table 2: Comparison of Current and Future Analytical Methodologies
| Feature | Current Methodologies | Future Directions |
| Sample Preparation | Liquid-liquid extraction | Solid-Phase Microextraction (SPME), Miniaturized techniques |
| Separation | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Ultra-High-Pressure Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC) |
| Detection | Mass Spectrometry (MS), Flame Ionization Detection (FID) | High-Resolution Mass Spectrometry (HRMS), Tandem MS (MS/MS) |
| Throughput | Low to moderate | High-Throughput Screening (HTS) platforms, automated sample preparation |
| Sustainability | High solvent consumption | Reduced solvent use, bio-based solvents, lower energy consumption |
Comprehensive Environmental Risk Assessment Methodologies and Mitigation Strategies
The widespread use of any halogenated organic compound necessitates a thorough evaluation of its environmental impact. epa.govnih.gov For this compound, a comprehensive risk assessment framework must be developed, focusing on its persistence, bioaccumulation, and toxicity (PBT).
Future research priorities should include:
Biodegradation Pathways: Investigating the susceptibility of this compound to microbial degradation under both aerobic and anaerobic conditions is crucial. nih.goveurochlor.org Studies on other chlorinated alkanes show that terminal chlorination often allows for easier degradation, but the alpha position may present unique challenges. nih.govnih.gov The potential for degradation via β-oxidation, which could lead to chain shortening, needs to be evaluated. service.gov.uk
Ecotoxicity Testing: Standardized ecotoxicity tests on representative aquatic and terrestrial organisms (e.g., algae, daphnia, fish, and soil bacteria) are needed to determine acute and chronic toxicity levels.
Bioaccumulation and Trophic Transfer: Experiments are required to determine the bioconcentration factor (BCF) in aquatic species and to study its potential for biomagnification through the food chain. osti.govnih.gov
Mitigation Strategies: Should the compound prove to be persistent or toxic, research into mitigation strategies, such as bioremediation using specialized microbial strains or advanced oxidation processes for water treatment, will be necessary. oup.com
Integration of Computational and Experimental Approaches for Holistic Understanding of this compound Chemistry
A synergistic approach combining computational modeling with experimental validation will accelerate research and provide deeper mechanistic insights. nih.govresearchgate.net This integrated strategy can guide experimental design, reduce costs, and help interpret complex data.
Future directions include:
Quantum Chemical Modeling: Using Density Functional Theory (DFT) to predict molecular properties such as reactivity, stability, and spectroscopic signatures of this compound and its analogs.
Molecular Dynamics (MD) Simulations: Simulating the interaction of this compound with lipid bilayers to understand its effect on membrane properties and with the active sites of enzymes to predict potential binding affinities and inhibitory mechanisms.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity or toxicity of novel analogs based on their chemical structure, thereby prioritizing which compounds to synthesize and test experimentally.
Metabolic Modeling: Employing computational tools to model the metabolic fate of this compound within cellular pathways, helping to identify key enzymes and potential bottlenecks in its degradation. researchgate.netnih.gov
This iterative cycle of computational prediction followed by experimental verification will be a powerful engine for discovery in this field. nih.gov
Identification of Key Research Questions and Emerging Directions for Future Inquiry
The field of this compound research is poised for significant advancement. To guide future efforts, it is essential to identify the most pressing unanswered questions and emerging areas of interest.
Key Research Questions:
What are the precise molecular mechanisms by which endogenously produced α-chloro fatty acids contribute to the pathology of inflammatory diseases? nih.govoaepublish.com
Can stereochemically pure enantiomers of this compound be synthesized, and do they exhibit differential biological activities?
What is the complete biodegradation pathway of this compound in various environmental compartments, and what is its potential for bioaccumulation? nih.gov
Can this compound be used as a platform molecule for the sustainable synthesis of high-value bio-based materials like polymers or specialized surfactants? archivemarketresearch.com
How does the alpha-chlorine substituent alter the compound's interaction with key metabolic enzymes and nuclear receptors compared to its non-halogenated parent compound, dodecanoic acid? uib.no
Emerging Directions:
Biomarker Development: Investigating whether urinary levels of α-chlorinated dicarboxylic acids, metabolites of compounds like this compound, could serve as sensitive biomarkers for diseases involving myeloperoxidase activity and inflammation. nih.gov
Targeted Drug Delivery: Exploring the use of fatty acid modified side chains for enhancing drug delivery systems. archivemarketresearch.com this compound could be investigated as a lipid moiety for creating prodrugs with improved pharmacokinetic properties.
"Fats of the Future": Research into modifying fats and oils to create structured lipids with improved nutritional or functional properties is a growing field. nih.gov Understanding the impact of chlorination could contribute to this broader area of lipid engineering.
By systematically addressing these questions and exploring these emerging directions, the scientific community can build a comprehensive understanding of this compound, transitioning it from a chemical curiosity to a compound with well-defined risks and potential benefits.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chlorododecanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves chlorination of dodecanoic acid derivatives. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like PCl₃ or SOCl₂) should be systematically varied to optimize yield. Purification via recrystallization or column chromatography is critical for removing unreacted precursors and byproducts. Analytical techniques such as NMR and HPLC can validate purity .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Employ a combination of FT-IR (to confirm C-Cl stretching at ~550–600 cm⁻¹), ¹H/¹³C NMR (to identify proton environments and carbon backbone), and mass spectrometry (for molecular weight validation). Chromatographic methods like reverse-phase HPLC with UV detection can assess purity and stability under varying pH/temperature conditions .
Q. What are the key stability considerations for this compound in aqueous versus organic solvents?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in solvents (e.g., water, DMSO, hexane) under controlled temperatures (4°C, 25°C, 40°C) for defined periods. Monitor degradation via TLC or HPLC and quantify using calibration curves. Stability data should guide storage protocols for experimental reproducibility .
Advanced Research Questions
Q. How does the chlorine substituent in this compound influence its biological activity compared to unmodified dodecanoic acid?
- Methodological Answer : Perform comparative assays (e.g., enzyme inhibition, membrane permeability) using both compounds. Use molecular docking simulations to predict interactions with target proteins (e.g., fatty acid-binding proteins). Validate predictions with in vitro binding assays and structural analysis (X-ray crystallography or Cryo-EM) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data on the reactivity of this compound?
- Methodological Answer : Cross-validate computational models (DFT, MD simulations) with experimental kinetics (stopped-flow techniques) and spectroscopic data (time-resolved fluorescence). Reassess force field parameters or solvent models in simulations if discrepancies persist. Publish negative results to refine community-wide predictive frameworks .
Q. How can advanced isotopic labeling techniques (e.g., deuterium or ¹³C labeling) be applied to study the metabolic pathways or environmental degradation of this compound?
- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ²H at the C-2 position) using deuterated reagents or biosynthetic incorporation. Track metabolic fate in model organisms via LC-MS/MS or environmental samples using isotope-ratio mass spectrometry (IRMS). Compare degradation rates with non-labeled controls to elucidate mechanistic pathways .
Data Analysis & Reproducibility
Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?
- Methodological Answer : Adopt open-science practices: publish detailed protocols (e.g., reaction times, solvent grades), raw spectral data, and statistical codes. Use internal standards in analytical workflows (e.g., deuterated internal standards in MS) and validate findings across multiple labs. Document batch-to-batch variability in synthetic yields .
Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data for this compound derivatives?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) for dose-response curves. For SAR, use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (Cl position, logP) with bioactivity. Share datasets in repositories like Zenodo to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
